molecular formula C6H4BClF3NO2 B6351356 6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid CAS No. 2096339-76-1

6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid

Cat. No. B6351356
CAS RN: 2096339-76-1
M. Wt: 225.36 g/mol
InChI Key: OLRXJTUODFYILY-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It is a part of the trifluoromethylpyridine (TFMP) derivatives which are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular weight of this compound is 225.36 . The linear formula is C6H4BClF3NO2 .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It is stored in an inert atmosphere, under -20C .

Scientific Research Applications

Synthesis and Characterization

6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid is involved in various synthesis processes. A study by Liu Guoqua (2014) focused on synthesizing 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a related compound, highlighting the importance of reaction conditions and the purity and structure characterization of the product (Liu, 2014).

Suzuki Cross-Coupling Reactions

Suzuki Cross-Coupling reactions, a pivotal method in organic chemistry, often use boronic acids. Amy E. Smith et al. (2008) reported the synthesis of various boronic acids, including dihalopyridylboronic acids, and their reactivity in Suzuki–Miyaura cross-coupling reactions, which are crucial for creating functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Metallocene Activation

In coordination chemistry, tris(pentafluorophenyl)boron, a strong Lewis acid, reacts with nitrogen-containing compounds, including pyridines. The research by F. Focante et al. (2006) investigates its reactivity and potential applications in metallocene activation, indicating its utility in polymerization of olefins (Focante et al., 2006).

Medicinal Chemistry

A. Jha and T. Atchuta Ramarao (2017) explored the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, indicating the role of trifluoromethyl pyridines in developing potential antimicrobial compounds (Jha & Ramarao, 2017).

Molecular Structural Studies

Studies on molecular structures, like the investigation of antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine by M. Evecen et al. (2017), provide insights into the structural and spectroscopic properties of related compounds (Evecen et al., 2017).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target could be considered the palladium catalyst and the organic groups involved in the reaction.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various biologically active molecules . These molecules can then interact with various biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s pharmacokinetics.

Result of Action

The molecular and cellular effects of 6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid’s action would depend on the specific context in which it’s used. In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond . This can lead to the synthesis of various biologically active molecules , which can have diverse effects at the molecular and cellular level.

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . The hazard statements include H301 - H315 - H319 - H335 .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXJTUODFYILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187634
Record name Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096339-76-1
Record name Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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